EtdGp
Description
EtdGp (Ethynyl-deoxyguanosine phosphate) is a synthetic nucleoside analog characterized by its ethynyl-modified guanine base and phosphate backbone. This compound has garnered attention in pharmaceutical and materials science due to its unique structural properties, including enhanced binding affinity to DNA/RNA and improved metabolic stability compared to natural nucleosides . Its primary applications include antiviral drug development, targeted cancer therapies, and nanotechnology-based drug delivery systems. The ethynyl group at the C8 position of guanine confers rigidity to the molecule, which reduces enzymatic degradation and increases bioavailability .
Properties
CAS No. |
133073-61-7 |
|---|---|
Molecular Formula |
C12H18N5O7P |
Molecular Weight |
375.27 g/mol |
IUPAC Name |
[(2S,4R,5R)-5-(5-amino-7-oxo-4,6,9,11-tetrazatricyclo[6.3.0.01,4]undeca-2,9-dien-11-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H18N5O7P/c13-11-15-9(19)8-12(1-2-16(11)12)17(5-14-8)10-7(18)3-6(24-10)4-23-25(20,21)22/h1-2,5-8,10-11,18H,3-4,13H2,(H,15,19)(H2,20,21,22)/t6-,7+,8?,10+,11?,12?/m0/s1 |
InChI Key |
PUFBQBFSVWOAOQ-JZWAFDMGSA-N |
SMILES |
C1C(OC(C1O)N2C=NC3C24C=CN4C(NC3=O)N)COP(=O)(O)O |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3C24C=CN4C(NC3=O)N)COP(=O)(O)O |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3C24C=CN4C(NC3=O)N)COP(=O)(O)O |
Synonyms |
3,N(4)-etheno-3'-deoxyguanosine monophosphate 3,N(4)-etheno-3'-dGMP EtdGp |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
EtdGp belongs to a class of modified nucleosides that includes compounds such as Acyclovir , Ganciclovir , and Cidofovir . Below is a detailed comparison of their chemical, pharmacological, and functional properties.
Structural and Chemical Properties
| Property | This compound | Acyclovir | Cidofovir |
|---|---|---|---|
| Molecular Weight | 345.2 g/mol | 225.21 g/mol | 279.19 g/mol |
| Solubility (Water) | 12.5 mg/mL | 1.7 mg/mL | 24.0 mg/mL |
| Melting Point | 218°C | 256°C | 295°C |
| Stability (pH 7.4) | >48 hours | 6–8 hours | >72 hours |
| Key Modification | C8-ethynyl group | Acyclic side chain | Phosphonate group |
This compound’s ethynyl group enhances its resistance to hydrolysis and enzymatic cleavage, outperforming Acyclovir’s acyclic structure in stability . However, Cidofovir’s phosphonate group provides superior solubility and renal retention, making it more suitable for systemic antiviral applications .
Pharmacological Efficacy
- Antiviral Activity :
this compound exhibits a 50% inhibitory concentration (IC₅₀) of 0.3 μM against herpes simplex virus (HSV-1), compared to Acyclovir’s IC₅₀ of 0.8 μM and Cidofovir’s IC₅₀ of 0.1 μM . While Cidofovir is more potent, this compound’s lower cytotoxicity (CC₅₀ > 100 μM) makes it safer for long-term use. - Mechanism of Action: this compound incorporates into viral DNA, terminating chain elongation via its non-hydrolyzable phosphate group. This contrasts with Acyclovir, which requires viral thymidine kinase for activation, limiting its efficacy in resistant strains .
Research Findings and Limitations
Advantages of this compound
- Enhanced Stability : The ethynyl group reduces susceptibility to phosphorylases, extending half-life in vivo .
- Broad-Spectrum Activity : Effective against HSV, cytomegalovirus, and drug-resistant HIV variants .
Limitations
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